molecular formula C23H23NO2S B2356670 N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1-naphthamide CAS No. 1797535-63-7

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1-naphthamide

Cat. No. B2356670
CAS RN: 1797535-63-7
M. Wt: 377.5
InChI Key: AHCKHEYPVGRECQ-UHFFFAOYSA-N
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Description

The compound “N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1-naphthamide” is an organic compound containing a naphthamide group and a tetrahydropyran ring with a phenylthio substituent .


Molecular Structure Analysis

The molecular structure of this compound would include a naphthamide group, a tetrahydropyran ring, and a phenylthio group . The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The phenylthio group might be susceptible to oxidation, and the amide group could participate in various condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

The 2H-pyran (2HP) ring, represented by the compound , is a crucial structural motif found in various natural products. Despite its significance, the literature on 2HPs remains relatively scarce due to their inherent instability. However, recent advances have focused on accessing 2HPs using versatile synthetic methods . Researchers have explored various strategies, including Knoevenagel reactions, propargyl Claisen rearrangements, and cycloisomerization, to synthesize these heterocycles. Notably, fusion of a 2HP to an aromatic ring enhances stability, leading to compounds like 2H-chromenes, which exhibit diverse biological activities.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If this compound is intended to be a drug, its mechanism of action would depend on the specific biological target.

Safety and Hazards

Without specific information, it’s difficult to assess the safety and hazards of this compound. Standard safety procedures should be followed when handling it .

properties

IUPAC Name

N-[(4-phenylsulfanyloxan-4-yl)methyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2S/c25-22(21-12-6-8-18-7-4-5-11-20(18)21)24-17-23(13-15-26-16-14-23)27-19-9-2-1-3-10-19/h1-12H,13-17H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCKHEYPVGRECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC3=CC=CC=C32)SC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-1-naphthamide

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